1,4-dioxa-8-azaspiro[4.5]dec-8-yl[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolyl]methanone
Overview
Description
4-(1,4-Dioxa-8-azaspiro[45]dec-8-ylcarbonyl)-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with a spirocyclic moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolyl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Spirocyclic Moiety Attachment: The spirocyclic moiety can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with a spirocyclic amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated quinoline derivatives with nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic moiety and pyrazole ring may enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound with similar structural features.
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Pyrazole Derivatives: Compounds containing a pyrazole ring, such as celecoxib and pyrazole itself.
Uniqueness
4-(1,4-Dioxa-8-azaspiro[45]dec-8-ylcarbonyl)-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline is unique due to the combination of its spirocyclic moiety, quinoline core, and pyrazole ring
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-3-27-15-19(16(2)25-27)21-14-18(17-6-4-5-7-20(17)24-21)22(28)26-10-8-23(9-11-26)29-12-13-30-23/h4-7,14-15H,3,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUFQYRVRQHPDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5(CC4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.